molecular formula C18H32N2O8 B14090752 1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione

1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione

Cat. No.: B14090752
M. Wt: 404.5 g/mol
InChI Key: PWJJRTZKMHEQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a long chain of ethylene glycol units

Preparation Methods

The synthesis of 1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate as an intermediate . The reaction conditions often include the use of oxalyl chloride in methanol for deprotection . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.

    Industry: The compound can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing various biochemical processes. For example, it can act as an inhibitor of certain enzymes, affecting their activity and downstream pathways .

Comparison with Similar Compounds

1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of a pyrrole ring and a long chain of ethylene glycol units, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H32N2O8

Molecular Weight

404.5 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

InChI

InChI=1S/C18H32N2O8/c19-3-5-23-7-9-25-11-13-27-15-16-28-14-12-26-10-8-24-6-4-20-17(21)1-2-18(20)22/h1-2H,3-16,19H2

InChI Key

PWJJRTZKMHEQHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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